molecular formula C7H15NOS B2381738 3-[(Thiolan-3-yl)amino]propan-1-ol CAS No. 1042611-43-7

3-[(Thiolan-3-yl)amino]propan-1-ol

Cat. No.: B2381738
CAS No.: 1042611-43-7
M. Wt: 161.26
InChI Key: AMBHMLDGFGXCPY-UHFFFAOYSA-N
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Description

3-[(Thiolan-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C7H15NOS It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiolan-3-yl)amino]propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiolane derivative reacts with 3-aminopropan-1-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(Thiolan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(Thiolan-3-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Thiolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.

    Thiolan-3-yl derivatives: Compounds containing the thiolane ring structure.

Uniqueness

3-[(Thiolan-3-yl)amino]propan-1-ol is unique due to the presence of both the thiolane ring and the amino alcohol moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(thiolan-3-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c9-4-1-3-8-7-2-5-10-6-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHMLDGFGXCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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